

2-Bromo-6-fluorobenzonitrile melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-6-fluorobenzonitrile**

Cat. No.: **B1362393**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Bromo-6-fluorobenzonitrile**

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of **2-Bromo-6-fluorobenzonitrile** (CAS No. 79544-27-7), with a primary focus on its melting and boiling points. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the theoretical underpinnings and practical methodologies for the accurate determination of these fundamental properties. It includes field-proven, step-by-step protocols, an analysis of factors influencing measurement accuracy, and essential safety and handling information. The guide is structured to deliver not just data, but a causal understanding of experimental choices, ensuring both scientific integrity and practical applicability.

Introduction to 2-Bromo-6-fluorobenzonitrile

2-Bromo-6-fluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds widely utilized as versatile building blocks in organic synthesis. Its structure, featuring a benzene ring substituted with a bromine atom, a fluorine atom, and a nitrile group, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[1] The presence of multiple functional groups—the electron-withdrawing nitrile and the ortho-halogen substituents—imparts unique reactivity, allowing for participation in reactions such as nucleophilic aromatic substitution.^[1]

An accurate understanding of its physical properties, particularly its melting and boiling points, is critical for its application. These constants are fundamental indicators of purity, inform the selection of appropriate reaction and purification conditions (e.g., distillation, crystallization), and are essential for process scale-up and safety assessments.

Core Physicochemical Properties

The fundamental properties of **2-Bromo-6-fluorobenzonitrile** are summarized below. This data has been aggregated from leading chemical suppliers and databases, providing a reliable baseline for laboratory use.[\[2\]](#)[\[3\]](#)

Property	Value	Source(s)
CAS Number	79544-27-7	[2] [3]
Molecular Formula	C ₇ H ₃ BrFN	[1]
Molecular Weight	200.01 g/mol	[1]
Appearance	White to light yellow powder/crystal	[1] [4]
Melting Point	58 - 63 °C	[1] [2] [4] [5]
Boiling Point	254.6 ± 25.0 °C (at 760 mmHg) (Predicted)	[2] [6]

Melting Point: Theory and Experimental Determination

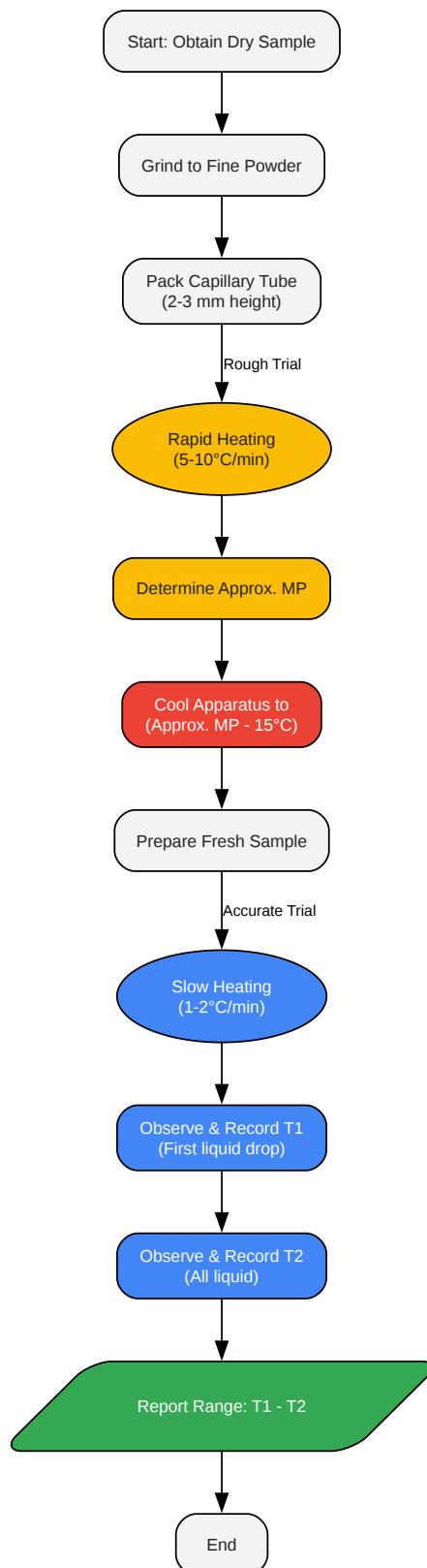
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically <1-2°C).[\[7\]](#) The sharpness of the melting point is a primary indicator of purity; impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[\[7\]](#)[\[8\]](#)

Factors Influencing Melting Point Measurement

- Purity: This is the most critical factor. Impurities lower the energy required to disrupt the crystal lattice, leading to melting point depression.[8][9]
- Heating Rate: An excessively rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an artificially high and broad melting range. A rate of 1-2°C per minute near the expected melting point is standard for accurate determination.[5][10]
- Sample Packing: The sample must be finely powdered and densely packed into the capillary tube to a height of 2-3 mm to ensure uniform heat transfer.[9][11] Poor packing can lead to uneven heating and errors in observation.[11]
- Thermometer Calibration: The accuracy of the measurement is contingent on the calibration of the thermometer or temperature probe.

Protocol for Capillary Melting Point Determination

This protocol describes the use of a standard melting point apparatus, a self-validating system that ensures reproducible and accurate results when followed correctly.


Methodology:

- Sample Preparation:
 - Ensure the **2-Bromo-6-fluorobenzonitrile** sample is completely dry. If necessary, dry it in a desiccator.[9]
 - Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.[9]
 - Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[11]
 - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube (closed end down) several times through a long glass tube onto the benchtop.[12]
 - The final packed sample height should be 2-3 mm.[11]

- Preliminary (Rapid) Determination:
 - Insert the packed capillary tube into the heating block of the melting point apparatus.
 - Set a rapid heating rate (e.g., 5-10°C/minute) to quickly determine an approximate melting range. This prevents spending excessive time on the precise measurement.[5]
- Accurate Determination:
 - Allow the apparatus to cool to at least 15°C below the approximate melting point observed.[11]
 - Insert a fresh capillary tube with a newly prepared sample.
 - Set the heating rate to a slow 1-2°C per minute.[5]
 - Observe the sample through the magnified viewfinder.
 - Record the temperature (T_1) at which the first drop of liquid appears.[11]
 - Record the temperature (T_2) at which the last solid crystal melts into a transparent liquid. [11]
 - The melting point is reported as the range $T_1 - T_2$. For **2-Bromo-6-fluorobenzonitrile**, this should fall within the 58-63°C range.

Diagram 1: Workflow for Melting Point Determination

A flowchart illustrating the key decision points and steps for accurate melting point measurement.

[Click to download full resolution via product page](#)

Boiling Point: Theory and Experimental Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to transition into the vapor phase.^[4] Unlike melting points, boiling points are highly sensitive to atmospheric pressure.^[2] A lower external pressure requires a lower vapor pressure to induce boiling, thus resulting in a lower boiling point. For this reason, boiling points are typically reported with the pressure at which they were measured (e.g., 100°C at 760 mmHg).

The reported boiling point for **2-Bromo-6-fluorobenzonitrile** (254.6°C) is a predicted value, likely due to its high boiling point which can be difficult to measure without specialized equipment and may risk decomposition of the compound. For practical laboratory work, determining the boiling point at reduced pressure (vacuum distillation) is often preferred. However, a micro boiling point determination can be performed on a small scale.

Protocol for Micro Boiling Point Determination (Thiele Tube Method)

This method is advantageous as it requires a minimal amount of sample (<0.5 mL) and provides a reasonably accurate measurement.^[13] The principle relies on trapping the compound's vapor in an inverted capillary tube; the boiling point is the temperature at which the external pressure can no longer overcome the vapor pressure inside the capillary, observed upon cooling.^{[13][14]}

Methodology:

- Apparatus Assembly:
 - Place a few drops of **2-Bromo-6-fluorobenzonitrile** into a small fusion tube or test tube (e.g., 75 x 8 mm).
 - Obtain a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the fusion tube with the open end down.^[15]

- Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.[13]
- Clamp a Thiele tube to a ring stand and fill it with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) so the oil level is above the top of the side-arm.[14]
- Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil and positioned midway up the main body of the tube.[13]

• Measurement:

- Gently heat the side-arm of the Thiele tube with a Bunsen burner or microburner, using a back-and-forth motion.[13] The shape of the tube is designed to create convection currents that ensure uniform heating of the oil bath.[14]
- As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.
- Continue heating until a rapid, continuous stream of bubbles emerges from the tip of the inverted capillary. This indicates that the sample is boiling and its vapor has displaced all the air.[1]
- Remove the heat source and allow the apparatus to cool slowly.
- The stream of bubbles will slow and eventually stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.[1][13] At this temperature, the external atmospheric pressure has just overcome the vapor pressure of the compound.

Diagram 2: Experimental Setup for Micro Boiling Point Determination

A diagram showing the assembly of a Thiele tube apparatus for micro boiling point measurement.

Safety and Handling

2-Bromo-6-fluorobenzonitrile is classified as a hazardous substance. Adherence to appropriate safety protocols is mandatory.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16][11][15]
- Precautionary Measures:
 - Handle only in a well-ventilated fume hood.[5]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
 - Avoid breathing dust/fumes.[11]
 - Wash hands thoroughly after handling.[17]
 - Store in a cool, dry place in a tightly sealed container. The compound is noted to be hygroscopic.[3]

Conclusion

The melting point (58-63 °C) and predicted boiling point (254.6 °C @ 760 mmHg) of **2-Bromo-6-fluorobenzonitrile** are key physical constants that govern its handling, reaction conditions, and purification. The melting point serves as a reliable and readily accessible indicator of purity. Accurate determination of these properties requires meticulous technique, particularly with respect to heating rate and sample preparation, as detailed in the provided protocols. By understanding the principles behind these measurements and the factors that influence them, researchers can ensure data integrity and promote safe, effective use of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chymist.com [chymist.com]

- 2. Boiling & Atmospheric Pressure [terpconnect.umd.edu]
- 3. quora.com [quora.com]
- 4. Boiling [chem.purdue.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. Thiele tube - Wikipedia [en.wikipedia.org]
- 7. sciencing.com [sciencing.com]
- 8. tutorchase.com [tutorchase.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. timstar.co.uk [timstar.co.uk]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. How does atmospheric pressure affect boiling point class 12 chemistry CBSE [vedantu.com]
- To cite this document: BenchChem. [2-Bromo-6-fluorobenzonitrile melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362393#2-bromo-6-fluorobenzonitrile-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com